Nylidrin hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Nylidrin hydrochloride primarily targets the β2-adrenergic receptors . These receptors are found in various tissues throughout the body, including the vascular smooth muscle. They play a crucial role in mediating vasodilation, which is the widening of blood vessels .
Mode of Action
This compound acts mainly by β2-adrenergic receptor stimulation . It is a peripheral vasodilator that relaxes blood vessels and increases blood flow . This medication works by dilating (widening) blood vessels to help increase blood flow (improving circulation) throughout the body, including the extremities and central nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the β2-adrenergic receptor signaling . When this compound binds to these receptors, it triggers a series of biochemical reactions that lead to the relaxation of vascular smooth muscle. This results in vasodilation and increased blood flow .
Result of Action
The action of this compound leads to several molecular and cellular effects. By dilating blood vessels and improving circulation, it can help to improve memory/judgment, improve walking ability, and support the healing of frostbite/ulcers . It has also been found to have antiviral activity against influenza A virus by targeting the hemagglutinin 2 (HA2)-mediated membrane fusion .
Biochemical Analysis
Biochemical Properties
Nylidrin hydrochloride plays a significant role in biochemical reactions by stimulating beta-adrenergic receptors. This stimulation leads to the relaxation of smooth muscles and dilation of blood vessels. The compound interacts with beta1 and beta2 adrenergic receptors, which are proteins located on heart muscle cells, kidneys, and other smooth muscle cells . The nature of these interactions involves the activation of G-proteins, which then modulate downstream cellular processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances blood flow and cardiac output by stimulating beta-adrenergic receptors on heart muscle cells, leading to increased heart rate and force of contraction . Additionally, it relaxes smooth muscles in the airways, kidneys, and uterus, which can be beneficial in treating conditions like Raynaud’s phenomenon and thromboangiitis obliterans . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by increasing blood flow to the brain, which may improve memory and cognitive function in geriatric patients .
Molecular Mechanism
The molecular mechanism of action of this compound involves the stimulation of beta-adrenergic receptors. Upon binding to these receptors, this compound activates G-proteins, which act as molecular switches to modulate downstream cellular processes . This activation leads to the dilation of blood vessels, increased cardiac output, and relaxation of smooth muscles . The compound also increases cerebral blood flow and decreases vascular resistance, resulting in improved blood supply to ischemic tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . Short-term studies have shown modest improvements in cognitive function and blood flow, while long-term studies have demonstrated sustained benefits in walking ability and healing of ulcers . The FDA has withdrawn nylidrin from the U.S. market due to a lack of substantial evidence of effectiveness in certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on rabbits, guinea pigs, and dogs have shown that beta stimulation with this compound leads to the dilation of arterioles in skeletal muscle and increased cardiac output . At higher doses, the compound can cause adverse effects such as nausea, vomiting, and dizziness . Threshold effects have been observed, with lower doses providing therapeutic benefits without significant side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with beta-adrenergic receptors and G-proteins . The compound’s metabolism involves its conversion to active metabolites that continue to stimulate beta receptors, leading to prolonged vasodilation and increased blood flow .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with beta-adrenergic receptors . The compound is distributed throughout the body, including the brain, extremities, and smooth muscles . Its localization and accumulation are influenced by its ability to bind to specific receptors and transporters on cell membranes .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells . The compound’s activity and function are influenced by its localization to areas such as the cell membrane, where beta-adrenergic receptors are abundant . Post-translational modifications and targeting signals may direct this compound to these specific compartments, enhancing its therapeutic effects .
Preparation Methods
The synthesis of nylidrin hydrochloride involves the reaction of 4-phenylbutan-2-amine with 4-hydroxyphenylacetone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Nylidrin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Nylidrin hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying vasodilators and their effects on blood flow.
Comparison with Similar Compounds
Nylidrin hydrochloride is similar to other beta-adrenergic agonists such as isoxsuprine hydrochloride and ritodrine hydrochloride. it is unique in its specific applications and effectiveness in treating peripheral vascular disorders and cognitive impairments. Similar compounds include:
Isoxsuprine hydrochloride: Another vasodilator used to treat similar conditions.
Ritodrine hydrochloride: Primarily used as a tocolytic agent to prevent premature labor.
This compound stands out due to its specific beta-receptor stimulation and its applications in both vascular and cognitive impairments.
Properties
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957360 | |
Record name | Nylidrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID856009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849-55-8 | |
Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nylidrin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nylidrin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nylidrin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buphenine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NYLIDRIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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